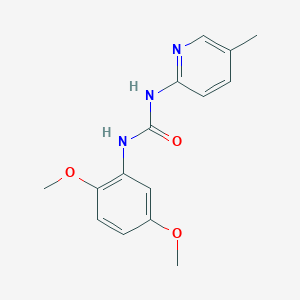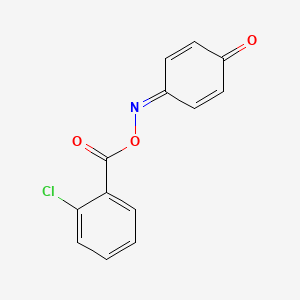
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as DMPU, is a widely used solvent in organic chemistry. It has gained popularity due to its excellent solubility properties and low toxicity.
Mécanisme D'action
DMPU acts as a polar aprotic solvent and can dissolve a wide range of organic compounds due to its ability to stabilize cations and anions. It has a high dielectric constant and low viscosity, making it an ideal solvent for many reactions. DMPU also has a high boiling point and low vapor pressure, making it easy to handle and store.
Biochemical and Physiological Effects:
DMPU has low toxicity and is not known to have any significant biochemical or physiological effects. It has been shown to be non-mutagenic and non-carcinogenic in various studies.
Avantages Et Limitations Des Expériences En Laboratoire
DMPU has several advantages as a solvent in lab experiments. It has a high solubility for a wide range of organic compounds, making it a versatile solvent. It is also relatively non-toxic and easy to handle. However, DMPU has some limitations, including its high cost compared to other solvents and its limited availability in some regions.
Orientations Futures
There are several future directions for the use of DMPU in scientific research. One potential application is in the development of new organic compounds and materials. DMPU has been shown to be a useful solvent in the synthesis of metal complexes, and this could be further explored for the development of new materials with unique properties. Another potential application is in the field of drug discovery, as DMPU could be used as a solvent in the synthesis of new drug candidates. Additionally, further research could be conducted to explore the potential of DMPU as a solvent in other fields, such as biotechnology and nanotechnology.
Conclusion:
In conclusion, DMPU is a versatile and useful solvent in organic chemistry. It has several advantages, including its high solubility and low toxicity. DMPU has been widely used in various scientific research applications and has potential for further development in the future.
Méthodes De Synthèse
DMPU can be synthesized through the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid, followed by the reaction with phosgene and then with ammonia. This results in the formation of DMPU with a yield of approximately 70%.
Applications De Recherche Scientifique
DMPU has been widely used as a solvent in various organic chemistry reactions. It has been shown to be an effective solvent for the synthesis of peptides, nucleosides, and other organic compounds. DMPU has also been used in the synthesis of various heterocyclic compounds and has been shown to be a useful solvent for the preparation of metal complexes.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-7-14(16-9-10)18-15(19)17-12-8-11(20-2)5-6-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANJRKBOIGFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)
![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)




![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)



![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)